molecular formula C9H7BrN4 B6282021 5-(3-bromophenyl)-1,2,4-triazin-3-amine CAS No. 886497-10-5

5-(3-bromophenyl)-1,2,4-triazin-3-amine

Cat. No.: B6282021
CAS No.: 886497-10-5
M. Wt: 251.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Cyclization reactions: The triazine ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic aromatic substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.

    Cyclization reactions: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazine derivatives.

    Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated triazine derivatives.

    Cyclization reactions: Formation of fused heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-1,2,4-triazin-3-amine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

886497-10-5

Molecular Formula

C9H7BrN4

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.